molecular formula C11H8N4O2 B565725 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 CAS No. 1246814-95-8

4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3

Cat. No.: B565725
CAS No.: 1246814-95-8
M. Wt: 231.188
InChI Key: HJFLUKUOXWTIBQ-CWIKHUNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biological systems, aiding in the understanding of its effects at the molecular level .

Properties

IUPAC Name

4-[(4-hydroxy-6-oxo-(4,5,6-13C3)1H-pyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-6-7-1-3-8(4-2-7)13-11-14-9(16)5-10(17)15-11/h1-5H,(H3,13,14,15,16,17)/i5+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFLUKUOXWTIBQ-CWIKHUNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)NC2=N[13C](=[13CH][13C](=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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